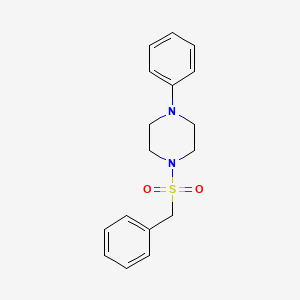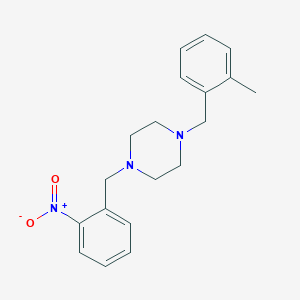![molecular formula C17H18N2O3 B5800688 N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, also known as FPhC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPhC is a furamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.
Wirkmechanismus
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is believed to act as a modulator of certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to enhance the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to exhibit various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell death, and the enhancement of neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in lab experiments is its ability to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in scientific research. One direction is to study the effects of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide on different types of cells and tissues, including cancer cells and neurons. Another direction is to develop new drugs based on the structure of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, which can have potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide and its potential interactions with other biomolecules.
Synthesemethoden
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and piperidine-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using different techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the role of certain receptors in the brain. In pharmacology, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to test the efficacy of different drugs in treating various diseases. In biochemistry, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the interactions between different biomolecules.
Eigenschaften
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-9-6-12-22-15)18-14-8-3-2-7-13(14)17(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDVPNVLOQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)
![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)